molecular formula C17H20O2 B14786801 (8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione

(8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione

Cat. No.: B14786801
M. Wt: 256.34 g/mol
InChI Key: ROEYZECCFLLDIA-FBMWCMRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione is a complex organic compound with a unique structure that includes a naphthalene core and multiple stereocenters

Preparation Methods

The synthesis of (8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Functional Group Introduction: Various functional groups are introduced through reactions such as Friedel-Crafts acylation, reduction, and alkylation.

    Cyclization: The intermediate compounds undergo cyclization to form the hexahydro-naphthalene core.

    Stereoselective Reactions: Stereoselective reactions are employed to ensure the correct configuration at the stereocenters.

    Final Modifications:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

(8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzyl group or other positions on the naphthalene core.

    Addition: Addition reactions can be used to introduce new substituents onto the naphthalene ring.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

(8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

(8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione

InChI

InChI=1S/C17H20O2/c18-15-9-10-17(12-13-5-2-1-3-6-13)14(11-15)7-4-8-16(17)19/h1-3,5-6,14H,4,7-12H2/t14?,17-/m1/s1

InChI Key

ROEYZECCFLLDIA-FBMWCMRBSA-N

Isomeric SMILES

C1CC2CC(=O)CC[C@@]2(C(=O)C1)CC3=CC=CC=C3

Canonical SMILES

C1CC2CC(=O)CCC2(C(=O)C1)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.